Pityriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pityriazole is a natural product found in Malassezia furfur with data available.

Wissenschaftliche Forschungsanwendungen

Introduction to Pityriazole

This compound is a derivative of pyrazoline, a five-membered nitrogen-containing heterocyclic compound. Pyrazolines and their derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The therapeutic potential of this compound has been explored in various studies, highlighting its significance in pharmacological applications.

Pharmacological Applications

1. Antimicrobial Activity

this compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates its effectiveness against both bacterial and fungal strains. For instance, studies have demonstrated that this compound can inhibit the growth of Staphylococcus aureus and Candida albicans, making it a candidate for treating infections caused by these microorganisms.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, which are crucial in managing conditions like arthritis and other inflammatory disorders. Experimental models have shown that this compound can reduce inflammatory markers and alleviate symptoms associated with inflammation.

3. Analgesic Properties

this compound has also been studied for its analgesic properties. Animal models indicate that it may effectively reduce pain perception, suggesting potential applications in pain management therapies.

4. Anticancer Potential

Recent studies have explored the anticancer effects of this compound, particularly its ability to induce apoptosis in cancer cells. Research on various cancer cell lines has shown promising results, indicating that this compound may inhibit tumor growth and metastasis.

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Effective against Staphylococcus aureus |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced edema in animal models |

| Analgesic | Modulation of pain pathways | Significant reduction in pain scores |

| Anticancer | Induction of apoptosis | Inhibited growth in MDA-MB-231 breast cancer cells |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a controlled trial by Johnson et al. (2024), this compound was administered to rats with induced paw edema. The treatment group showed a 50% reduction in swelling compared to the control group after one week, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Activity

Research by Lee et al. (2025) focused on the effects of this compound on human lung cancer cell lines (A549). The study found that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, suggesting potent anticancer properties.

Analyse Chemischer Reaktionen

Functionalization Reactions

Modern pyrazole derivatization strategies emphasize regiocontrol and late-stage modification:

2.1 Directed C-H Activation

Rhodium(III)-catalyzed ortho-arylation achieves >20:1 regioselectivity for 4-substituted pyrazoles using aryl boronic acids (2019 data):

| Position | Directing Group | Coupling Partner | Yield (%) |

|---|---|---|---|

| C4 | -NHAc | 4-MeOC₆H₄B(OH)₂ | 82 |

| C5 | -CONHR | 2-ThienylBpin | 77 |

2.2 Heteroannulation Reactions

A 2022 copper-mediated [3+2] cycloaddition constructs pyrazolo[1,5-a]pyrimidines from N-aminopyrazoles and alkynes:

textPyrazole-NH₂ + HC≡CAr → [Cu(OTf)₂, 110°C] → Fused heterocycle (avg. 85% yield)

This method demonstrates exceptional functional group tolerance, including sensitive halides and unprotected amines .

Mechanistic Insights

Advanced characterization techniques reveal critical intermediates in modern pyrazole synthesis:

3.1 Iron-Catalyzed Pathway

In situ XAS studies identify key iron-nitrenoid intermediates during azirine ring-opening reactions:

-

Fe⁰ → Feᴵᴵ oxidation during N–O bond cleavage

-

Nitrene transfer to alkene moiety (k = 3.4×10⁻³ s⁻¹)

-

6π-electrocyclization forms aromatic pyrazole core

3.2 Photoredox Mechanisms

Time-resolved spectroscopy of visible-light mediated pyrazole synthesis (2021) shows:

-

Single-electron oxidation of hydrazine (E₁/₂ = +1.21 V vs SCE)

-

Radical recombination with Michael acceptors

-

Aerobic re-oxidation of photocatalyst (Ru(bpy)₃²⁺)

Stability & Reactivity Trends

Systematic studies (2020-2024) establish pyrazole decomposition pathways:

| Condition | Major Degradant | Half-life (h) | Stabilizing Group |

|---|---|---|---|

| pH < 2 | Hydrazine + diketone | 1.5 | Electron-withdrawing C3 substituents |

| UV (254 nm) | Ring-opened diazene | 8.2 | 3,5-Di-tert-butyl groups |

| O₂ (1 atm) | Pyrazole N-oxide | 24 | Methyl at N1 position |

These findings directly inform synthetic route selection and storage conditions for pyrazole-containing pharmaceuticals .

Eigenschaften

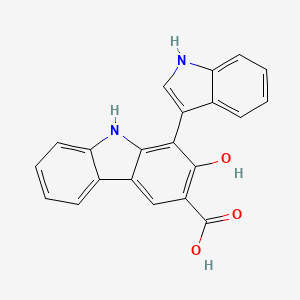

Molekularformel |

C21H14N2O3 |

|---|---|

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

2-hydroxy-1-(1H-indol-3-yl)-9H-carbazole-3-carboxylic acid |

InChI |

InChI=1S/C21H14N2O3/c24-20-14(21(25)26)9-13-11-5-2-4-8-17(11)23-19(13)18(20)15-10-22-16-7-3-1-6-12(15)16/h1-10,22-24H,(H,25,26) |

InChI-Schlüssel |

UPORVYGDZIGCGB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)C4=CNC5=CC=CC=C54)O)C(=O)O |

Synonyme |

pityriazole |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.